2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
2-({4-Ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a trans-styryl (E-2-phenylethenyl) moiety at position 5, and a sulfanyl acetamide group at position 3.
Properties
IUPAC Name |
2-[[4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-2-18-13(9-8-11-6-4-3-5-7-11)16-17-14(18)20-10-12(15)19/h3-9H,2,10H2,1H3,(H2,15,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBLVZVPNLYIFY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Phenylethenyl Group: The phenylethenyl group is introduced through a Heck reaction, which involves the coupling of a vinyl halide with a phenylboronic acid in the presence of a palladium catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated using a thiol reagent, typically under mild conditions to avoid decomposition of the triazole ring.
Acetamide Formation: The final step involves the acylation of the sulfanyl group with an acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenylethenyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and phenylethyl derivatives.
Substitution: Various substituted acetamides and sulfanyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
The compound exhibits significant antifungal properties, particularly against Candida species and other pathogenic fungi. Studies have shown that derivatives of triazole compounds can inhibit the growth of fungi by interfering with their cell membrane synthesis.
Case Study: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Candida albicans. This suggests its potential as a therapeutic agent for treating fungal infections .
Anticancer Properties
Research indicates that triazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with various cellular targets involved in cancer progression.
Case Study: Cytotoxic Activity
In vitro assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating promising potential for further development as an anticancer drug .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound can be utilized as a fungicide in agriculture. It can help control fungal diseases in crops, thus improving yield and quality.
Case Study: Crop Protection
Field trials conducted on wheat crops showed a significant reduction in fungal infections when treated with formulations containing the compound. The results indicated an increase in crop yield by approximately 25% compared to untreated controls .
Materials Science Applications
Polymer Synthesis
The compound can be employed in synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the modification of polymer matrices, leading to materials with improved thermal stability and mechanical strength.
Case Study: Polymer Modification
A study focused on the incorporation of this compound into polyvinyl chloride (PVC). The modified PVC exhibited better resistance to environmental degradation and enhanced mechanical properties compared to standard PVC formulations .
Mechanism of Action
The mechanism of action of 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The phenylethenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Pyridinyl groups (VUAA1, OCL12) enhance Orco agonism, while chlorophenyl (Compound 141) shifts activity toward enzyme inhibition. The target compound’s styryl group may favor hydrophobic interactions but requires empirical validation.
- Polymorphism: Crystallographic data from highlight that even minor conformational changes (e.g., methyl vs. ethyl groups) can alter melting points and crystal packing, suggesting the target compound may exhibit similar polymorphism.
Enzyme Inhibition
Compound 141 and its analogs (3-chlorophenyl-substituted triazoles) demonstrate moderate to strong acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values ranging from 5.41–43.94 µM . The target compound’s styryl group, being bulkier and more lipophilic than chlorophenyl, could enhance membrane permeability but may reduce binding affinity to AChE’s catalytic site.
Olfactory Receptor Modulation
VUAA1 and OCL12 are benchmark Orco agonists, activating insect odorant receptors at low micromolar concentrations (e.g., 20 µM VUAA1 in Ca²⁺ imaging) . Antagonist OLC15 (butylphenyl and 2-pyridinyl substituents) illustrates how substituent polarity and size can reverse activity . The target compound’s styryl group, with its planar structure, might sterically hinder Orco activation compared to pyridinyl analogs.
Biological Activity
2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, also known by its CAS number 478065-57-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its pharmacological properties, synthesis methods, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 270.35 g/mol. The compound features a triazole ring and a sulfanyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole with a thiol reagent to introduce the sulfanyl group, followed by acetamide formation .
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For example, derivatives with similar structural motifs were tested for their efficacy in preventing seizures in animal models. The results showed that certain derivatives demonstrated significant protection against maximal electroshock (MES) seizures and psychomotor seizures in mice .
Table 1: Summary of Anticonvulsant Activity in Animal Models
| Compound ID | Dose (mg/kg) | MES Protection | Psychomotor Seizures |
|---|---|---|---|
| 19 | 100 | Yes | Moderate |
| 20 | 300 | Yes | Yes |
| 24 | 100 | Moderate | No |
Antitubercular Activity
Another area of interest is the antitubercular activity of similar compounds. A study highlighted that triazole-based derivatives exhibited moderate to good activity against Mycobacterium tuberculosis. The mechanism is believed to involve interference with the bacterial cell wall synthesis .
Table 2: Antitubercular Activity Results
| Compound ID | MIC (µg/mL) | Activity Level |
|---|---|---|
| A | 50 | Moderate |
| B | 25 | Good |
| C | 100 | Weak |
The biological activity of this compound may be attributed to its interaction with specific targets in the central nervous system (CNS). For instance, it has been suggested that similar compounds bind to neuronal voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure propagation .
Case Studies
A notable case study involved a series of experiments where various derivatives were synthesized and tested for their anticonvulsant properties. The study concluded that introducing specific functional groups significantly enhanced the biological activity of these compounds. For example, fluorinated derivatives showed improved metabolic stability and CNS penetration compared to their non-fluorinated counterparts .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves: (i) Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions in ethanol or DMF. (ii) Introduction of the (E)-2-phenylethenyl group via Heck coupling or Wittig reactions, requiring palladium catalysts or phosphorous-based reagents. (iii) Sulfanyl-acetamide linkage using nucleophilic substitution (e.g., reaction with chloroacetamide derivatives in basic media). Optimization : Reaction temperatures (80–120°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd) are critical for yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethyl group at C4, vinyl group at C5).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks).
- X-ray Crystallography : For unambiguous 3D conformation analysis, particularly to confirm the (E)-configuration of the styryl group .
Q. What are common impurities in its synthesis, and how are they characterized?
- Methodological Answer : Impurities include:
- Unreacted intermediates : Residual thiosemicarbazides or acetamide precursors, detected via TLC (Rf comparison).
- Isomeric byproducts : (Z)-styryl isomers, identified using NOESY NMR or HPLC with chiral columns.
Mitigation involves iterative recrystallization (ethanol/water mixtures) and optimizing reaction time to minimize side products .
Advanced Research Questions
Q. How can researchers evaluate the compound's biological activity in vitro and in vivo?
- Methodological Answer :
- In vitro : Conduct enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorescence-based kits. IC50 values are calculated via dose-response curves.
- In vivo : Use rodent models (e.g., carrageenan-induced paw edema) with doses of 10–50 mg/kg. Reference controls (e.g., diclofenac) and statistical analysis (ANOVA) are mandatory for validating efficacy .
Q. What computational approaches predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding to proteins (e.g., COX-2). Use PDB structures (e.g., 5KIR) and validate with free-energy calculations (MM-PBSA).
- DFT Calculations : Gaussian09 to analyze electronic properties (HOMO-LUMO gaps) influencing reactivity. Basis sets like B3LYP/6-31G* are recommended .
Q. How do structural modifications impact its bioactivity?
- Methodological Answer :
- Substituent Analysis : Replace the ethyl group with bulkier alkyl chains (e.g., cyclohexyl) to study steric effects on target binding.
- Pharmacophore Mapping : Identify critical moieties (e.g., triazole core, styryl group) using Schrödinger’s Phase. SAR trends are quantified via QSAR models (e.g., partial least squares regression) .
Q. What experimental designs optimize reaction conditions for scale-up?
- Methodological Answer : Use Design of Experiments (DoE) :
Q. How does this compound compare to structurally similar triazole derivatives?
- Methodological Answer : Conduct comparative bioassays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
